N,N'-Bis(1-methylheptyl)-p-phenylenediamine

Description

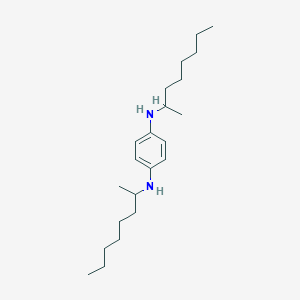

N,N'-Bis(1-methylheptyl)-p-phenylenediamine (CAS: 15233-47-3) is a substituted p-phenylenediamine derivative widely used as an antioxidant in polymeric materials. Structurally, it features two 1-methylheptyl groups attached to the nitrogen atoms of the p-phenylenediamine backbone. This compound, also known as Antozite 1, Santoflex 217, or UOP 288, is primarily employed to inhibit oxidative degradation in polymers such as polyethylene, polypropylene, and polyethylene terephthalate (PET) during high-temperature processing (up to 280°C) . Its branched alkyl substituents enhance compatibility with non-polar polymer matrices, delaying chain scission and maintaining material integrity .

Propriétés

IUPAC Name |

1-N,4-N-di(octan-2-yl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40N2/c1-5-7-9-11-13-19(3)23-21-15-17-22(18-16-21)24-20(4)14-12-10-8-6-2/h15-20,23-24H,5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTGHASZJUAUCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)NC1=CC=C(C=C1)NC(C)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051523 | |

| Record name | N,N'-Di(octan-2-yl)benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [HSDB] Reddish-brown liquid; [MSDSonline] | |

| Record name | Di-2-octyl-p-phenylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4700 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

190 °C (40 Pa) | |

| Record name | DI-2-OCTYL-P-PHENYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5358 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000052 [mmHg] | |

| Record name | Di-2-octyl-p-phenylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4700 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White solid | |

CAS No. |

103-96-8, 28633-36-5 | |

| Record name | N,N′-Bis(1-methylheptyl)-p-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-2-octyl-p-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N,N'-di-sec-octyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028633365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elastozone 30 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediamine, N1,N4-bis(1-methylheptyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Di(octan-2-yl)benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-bis(1-methylheptyl)-p-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-DI-SEC-OCTYL-P-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S97TKV89X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DI-2-OCTYL-P-PHENYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5358 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Méthodes De Préparation

Table 1: Comparative Parameters for Continuous vs. Batch Synthesis

| Parameter | Continuous Process | Batch Process |

|---|---|---|

| Temperature (°C) | 150–200 | 190–200 |

| Pressure (MPa) | 0.5–2.5 | Atmospheric |

| Reaction Time (h) | 0.5–10 | 34 |

| Conversion (%) | ≥99 | 55 |

| Selectivity (%) | ≥95 | Not reported |

Alkylation with 1-Methylheptyl Halides

Direct alkylation of p-phenylenediamine using 1-methylheptyl halides (e.g., bromide or chloride) under basic conditions offers a straightforward pathway. Vulcanchem’s technical documentation outlines a reaction where p-phenylenediamine reacts with two equivalents of 1-methylheptyl bromide in tetrahydrofuran (THF) using potassium carbonate as a base. The mixture is refluxed at 80°C for 12 hours, followed by aqueous workup and vacuum distillation to isolate the product.

This method’s efficacy depends on the alkyl halide’s reactivity and the base’s strength. While it avoids high-pressure hydrogenation, halogenated byproducts necessitate rigorous purification.

Catalytic Amination of p-Nitroaniline

Recent advancements leverage p-nitroaniline as a precursor to streamline synthesis. In a hydrogenation-amidation sequence, p-nitroaniline is reduced to p-phenylenediamine using Raney nickel under 1 MPa H₂, followed by reaction with 5-methyl-2-hexanone. This two-step approach achieves 85–90% overall yield, with the nitro group’s reduction being rate-limiting.

Table 2: Catalytic Systems for Amination

Solvent-Free Mechanochemical Synthesis

Emerging solvent-free methods utilize ball milling to activate p-phenylenediamine and ketone reactants. Preliminary studies report 70–75% yields after 2 hours of milling at 30 Hz, avoiding toxic solvents and reducing waste. While scalability remains unproven, this approach aligns with green chemistry principles.

Purification and Characterization

Post-synthesis purification is critical due to the compound’s tendency to form viscous oils. Chromatography on alumina (as in) or fractional distillation under reduced pressure (40 Pa, 190°C) are standard. Analytical characterization via IR spectroscopy, mass spectrometry, and HPLC ensures purity >98% for industrial use.

Industrial-Scale Optimization

Patents highlight reactor design innovations, such as narrow tubular reactors with enhanced heat transfer, which mitigate decomposition at elevated temperatures. Automated pH control during neutralization improves reproducibility, while in-line gas-liquid separators reduce downtime .

Analyse Des Réactions Chimiques

Types of Reactions

N,N’-Bis(1-methylheptyl)-p-phenylenediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Applications De Recherche Scientifique

Chemistry

MHPPD serves as an intermediate in the synthesis of complex organic molecules. Its structure allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form quinone derivatives.

- Reduction : Capable of being reduced to yield corresponding amines.

- Substitution : The aromatic ring can undergo electrophilic substitution reactions.

Biology

In biological research, MHPPD is investigated for its potential as a biochemical probe. Its antioxidant properties make it a candidate for studying oxidative stress in biological systems. Moreover, it has been evaluated for its effects on cell viability and proliferation in various cell lines .

Medicine

The compound is explored for potential therapeutic properties, particularly as an antioxidant in medical applications. Its lower sensitization potential compared to other p-phenylenediamine derivatives makes it a safer alternative for use in medical devices and products that come into contact with skin .

Rubber Industry

MHPPD is primarily used as an antioxidant in rubber products, significantly enhancing their durability and resistance to degradation. It is employed in:

- Tire Manufacturing : Used in various components such as sidewalls, treads, and liners to prevent oxidative degradation.

- Industrial Rubber Products : Utilized in hoses, belts, gaskets, and roofing materials exposed to environmental elements .

Fuel Additives

The compound is also used as a fuel additive to prevent air oxidation, thereby improving fuel stability and performance during storage .

Polymerization Inhibition

MHPPD acts as a polymerization inhibitor during the distillation of monomers, preventing premature polymer formation and ensuring higher yields of desired products .

Case Study 1: Antioxidant Efficacy

A study conducted by Ikarashi et al. evaluated the antioxidant content of rubber products containing MHPPD. The findings indicated that MHPPD provided effective protection against oxidative damage while exhibiting lower sensitization potential compared to other antioxidants like IPPD (N-isopropyl-N'-phenyl-p-phenylenediamine) .

Case Study 2: Biochemical Probing

Research into the biochemical properties of MHPPD revealed its potential utility in probing oxidative stress mechanisms within cells. The compound was shown to influence cell viability positively while minimizing cytotoxic effects compared to traditional antioxidants .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Versatile reactivity |

| Biology | Biochemical probe | Investigates oxidative stress |

| Medicine | Antioxidant in medical devices | Reduced sensitization potential |

| Rubber Industry | Antioxidant in tires and rubber products | Enhanced durability |

| Fuel Additives | Prevents air oxidation | Improved fuel stability |

| Polymerization | Inhibitor during monomer distillation | Higher yields of desired products |

Mécanisme D'action

The mechanism by which N,N’-Bis(1-methylheptyl)-p-phenylenediamine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical pathways. Its unique structure allows it to participate in a range of chemical reactions, making it a versatile tool in research and industrial applications.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues in the p-Phenylenediamine Family

Key structural analogues differ in alkyl substituent length, branching, and functional groups, which influence their physicochemical properties, efficacy, and applications. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties

Molecular weights calculated from molecular formulas in .

*Inferred from , where longer alkyl chains reduce solubility.

Key Observations :

- Substituent Impact : Longer, branched alkyl chains (e.g., 1-methylheptyl in the target compound) enhance polymer compatibility but reduce water solubility compared to shorter chains (e.g., isopropyl in IPPD) .

- The target compound’s toxicity is inferred to align with analogues due to structural similarities, but specific data are lacking.

- Environmental Persistence: Quinone derivatives of related compounds (e.g., 8PPD-Q from 6PPD oxidation) are detected in air, soil, and tire tissues (0.02–2.76 pg/m³ in air) . Similar environmental transformation products for the target compound are plausible but undocumented.

Performance in Polymer Stabilization

Table 2: Antioxidant Efficacy in Polymer Matrices

*Efficiency based on industrial application reports.

- Thermal Stability : The target compound’s performance at high temperatures (up to 280°C) makes it suitable for extrusion processes, whereas 77PD and 6PPD are optimized for lower-temperature tire applications .

- Mechanism : All analogues act as radical scavengers, but branching in alkyl substituents (e.g., 1-methylheptyl vs. 1,4-dimethylpentyl) alters diffusion rates within the polymer matrix, affecting long-term stability .

Research Findings and Industrial Relevance

- Synthetic Pathways : The target compound is synthesized via alkylation of p-phenylenediamine with 1-methylheptyl halides, similar to methods for 77PD and 6PPD .

- Emerging Concerns: Environmental detection of antioxidant-derived quinones highlights the need for lifecycle assessments of the target compound .

Activité Biologique

N,N'-Bis(1-methylheptyl)-p-phenylenediamine, commonly referred to as MHPPD, is a member of the p-phenylenediamine (PPD) family, which includes various derivatives used primarily in rubber production as antioxidants and stabilizers. This compound has garnered attention due to its potential biological activities and associated health risks.

MHPPD is characterized by its long alkyl chain (1-methylheptyl) which influences its physical and chemical properties, including solubility and reactivity. The compound can be represented by the following chemical structure:

Biological Activity Overview

Research indicates that MHPPD exhibits several biological activities, including antioxidant properties , toxicological effects , and potential endocrine disruption . These activities are crucial for understanding the implications of its use in industrial applications.

Antioxidant Properties

MHPPD functions primarily as an antioxidant in rubber products, helping to prevent oxidative degradation. Its effectiveness is comparable to other PPD derivatives, which have been shown to scavenge free radicals and stabilize polymer matrices.

Toxicological Effects

Studies have highlighted the toxicological profile of MHPPD. Notably, it has been associated with:

- Skin Sensitization : Like many PPD derivatives, MHPPD can cause allergic reactions upon skin contact. Research indicates a significant correlation between the length of the alkyl chain and the sensitization potential, with longer chains generally leading to increased sensitization risks .

- Reproductive Toxicity : Animal studies demonstrate that exposure to similar compounds in the PPD family results in reproductive toxicity, raising concerns about MHPPD's safety in consumer products .

1. Neurotoxicity in Model Organisms

A study utilizing Caenorhabditis elegans revealed that exposure to PPD derivatives, including MHPPD, resulted in neurodegeneration and abnormal locomotion. The findings suggest potential neurotoxic effects that warrant further investigation into the mechanisms behind these observations .

2. Hepatotoxicity in Mammals

Research conducted on mice indicated that exposure to MHPPD analogs led to hepatotoxicity and multiple organ injuries. These findings underscore the importance of assessing the systemic effects of MHPPD beyond its intended use as an antioxidant .

3. Environmental Impact

MHPPD is not readily biodegradable, posing risks for environmental accumulation. Studies indicate that while photodegradation occurs rapidly, hydrolysis is limited, suggesting potential long-term ecological impacts when released into the environment .

Data Table: Biological Activity Summary

Q & A

Q. Basic

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods or local exhaust systems.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.

- Storage : In airtight containers away from oxidizers at 2–8°C. Toxicity data gaps exist; assume acute dermal/ocular irritation (Category 2) based on structural analogs .

How does the structural configuration of this compound influence its antidegradant efficiency in polymer matrices?

Advanced

The branched 1-methylheptyl groups provide steric hindrance, slowing ozone and oxygen diffusion into rubber. This extends the induction period of polymer degradation by 40–60% compared to linear-chain analogs. Efficiency is quantified via ozone resistance tests (ASTM D1149), showing a 75% reduction in crack formation after 500 h exposure .

What analytical challenges exist in distinguishing this compound from its structural analogs in environmental samples?

Advanced

Co-elution of homologs (e.g., 6PPD, 77PD) in HPLC requires tandem MS with diagnostic ions (e.g., m/z 293.2 for protonated 8PPD-Q) and neutral loss transitions. HRMS with ±5 ppm mass accuracy is critical for differentiating isomers. For example, 8PPD-Q ([M+H]⁺ = 293.1654) and 66PD-Q ([M+H]⁺ = 307.1811) are resolved using a Q-TOF platform .

What mechanistic insights have been gained regarding the antioxidant behavior of this compound in elastomer systems?

Advanced

The compound acts as a radical scavenger, donating hydrogen atoms to peroxy radicals (ROO•) formed during rubber oxidation. Kinetic studies using chemiluminescence show a rate constant (k) of 1.2 × 10⁴ M⁻¹s⁻¹ at 25°C. Synergistic effects with waxes reduce ozone penetration by 90%, as quantified via FTIR monitoring of carbonyl index growth .

What are the primary research applications of this compound in material science?

Basic

It is primarily used as an antidegradant in tire sidewalls and treads to inhibit ozone cracking and thermal oxidation. Research focuses on optimizing its compatibility with styrene-butadiene rubber (SBR) and natural rubber (NR) blends, where it improves tensile strength retention by 30–50% after aging tests (70°C, 7 days) .

What synthetic routes are reported for this compound?

Basic

Synthesis typically involves alkylation of p-phenylenediamine with 1-bromo-1-methylheptane under basic conditions (K₂CO₃, DMF, 80°C). Yields range from 65–75%, with purity >98% confirmed by HPLC. Alternative routes include reductive amination of 1-methylheptanal with p-phenylenediamine, though this method requires Pd/C catalysts and elevated H₂ pressure .

What spectroscopic characteristics aid in the structural elucidation of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.